molecular formula C29H26ClN5O3 B15109707 7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15109707
M. Wt: 528.0 g/mol
InChI Key: HVATXWKHUVFFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex tricyclic carboxamide derivative featuring a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:

  • A 2-chlorophenylmethyl substituent at position 5.
  • An N-[2-(4-methoxyphenyl)ethyl] group at the carboxamide position.
  • A methyl group at position 11 and a conjugated oxo-imino system .

Properties

Molecular Formula

C29H26ClN5O3

Molecular Weight

528.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H26ClN5O3/c1-18-6-5-15-34-26(18)33-27-23(29(34)37)16-22(25(31)35(27)17-20-7-3-4-8-24(20)30)28(36)32-14-13-19-9-11-21(38-2)12-10-19/h3-12,15-16,31H,13-14,17H2,1-2H3,(H,32,36)

InChI Key

HVATXWKHUVFFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)C(=O)NCCC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The process typically begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Key steps include:

    Formation of the Tricyclic Core: This is achieved through a series of cyclization reactions.

    Functional Group Introduction: Chlorination, methylation, and imination are performed under controlled conditions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects and synthetic strategies:

Table 1: Structural and Functional Comparison

Compound Name Core Structure R1 Substituent R2 Substituent Key Features Reference
7-[(2-Chlorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[...]-5-carboxamide 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca 2-Chlorophenylmethyl N-[2-(4-Methoxyphenyl)ethyl] Electron-withdrawing Cl and electron-donating OMe groups enhance polarity
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[...]-5-carboxamide Same as above Pentyl 4-Fluorophenylmethyl Increased lipophilicity from pentyl; fluorine enhances metabolic stability
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane 4-Dimethylaminophenyl 6-R-Benzothiazol-2-yl Spirocyclic core with benzothiazole for π-π interactions

Key Observations:

Substituent Effects :

  • The 2-chlorophenylmethyl group in the target compound introduces steric bulk and electron-withdrawing properties compared to the pentyl chain in the fluorophenyl analog .
  • The N-[2-(4-methoxyphenyl)ethyl] side chain may enhance solubility via methoxy’s polar contribution, contrasting with the 4-fluorophenylmethyl group’s metabolic stability .

Synthetic Strategies :

  • The target compound likely employs condensation reactions between amines and carbonyl intermediates, akin to methods used for spirocyclic derivatives (e.g., reactions of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-imines) .

Research Findings and Limitations

Synthetic Feasibility :

  • Analogous triazatricyclo compounds are synthesized via multi-step protocols involving cyclocondensation and functional group interconversions, but yields and purity data are absent for the target compound .

Physicochemical Properties :

  • The 4-methoxyphenyl group in the target molecule is expected to improve aqueous solubility relative to the 4-fluorophenyl analog, though experimental logP or solubility values are unavailable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.